Bifendate Impurity B
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Overview
Description
Bifendate Impurity B is an impurity of Bifendate, a potent therapeutic agent used in the treatment of chronic hepatitis B. Bifendate is known for its antiviral properties and ability to protect the liver by reducing inflammation and viral load in patients suffering from hepatitis B.
Mechanism of Action
Target of Action
Bifendate Impurity B is an impurity of Bifendate , a potent therapeutic agent used for treating chronic hepatitis B . Bifendate is known for its antiviral prowess and hepatic safeguards . It efficaciously assuages liver inflammation and diminishes the viral burden inherent in patients afflicted with this pathological viral infestation .
Mode of Action
Bifendate, from which this compound is derived, is known to inhibit lipid peroxidation , a process that leads to cell damage and is implicated in liver diseases .
Biochemical Pathways
Bifendate, the parent compound of this compound, has been shown to suppress the TGF-β/Smad pathway in human hepatic stellate cell line LX2 and mouse primary HSCs . This inhibition results in the downregulation of fibrogenesis-associated genes, including TGF-β1, COL1A1, and ACTA2 .
Pharmacokinetics
Studies on bifendate have shown that it can cause significant changes in serum triglyceride levels in a time-dependent and biphasic manner . After repeated oral administration, the whole-blood level of cyclosporine, a substrate of CYP3A4, was measured, suggesting potential drug-drug interactions between Bifendate and cyclosporine .
Result of Action
Bifendate, the parent compound, is known to decrease alanine aminotransferase and aspartate aminotransferase secreted by hepatocytes in chronic hepatitis b and attenuate hepatic steatosis .
Action Environment
It’s known that bifendate is used to treat liver diseases, suggesting that its action and efficacy may be influenced by the hepatic environment .
Preparation Methods
The preparation of Bifendate Impurity B involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from bulk drug samples. The structures of the impurities are confirmed using nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods often involve the use of cleanroom environments and cGMP (current Good Manufacturing Practice) synthesis workshops to ensure high purity and quality.
Chemical Reactions Analysis
Bifendate Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bifendate Impurity B has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: It is studied for its potential effects on cellular processes and its role in liver protection.
Medicine: Research focuses on its antiviral properties and its potential use in treating liver diseases.
Industry: It is used in the development and quality control of pharmaceutical products to ensure the safety and efficacy of medications
Comparison with Similar Compounds
Bifendate Impurity B can be compared with other similar compounds, such as:
Bifendate: The parent compound, known for its therapeutic effects in treating chronic hepatitis B.
Dimethyl [1,10-biphenyl]-2,20-dicarboxylate: A related compound with similar biological activity.
5-benzylidenethiazolidine-2,4-dione: Another compound with potential liver-protective effects.
This compound is unique due to its specific structure and its role as an impurity in the synthesis of Bifendate. Its identification and characterization are crucial for ensuring the purity and safety of pharmaceutical products .
Properties
CAS No. |
128142-41-6 |
---|---|
Molecular Formula |
C18H16O9 |
Molecular Weight |
376.32 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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